molecular formula C7H13NO2 B14410971 1-{[(Pent-3-en-2-yl)amino]oxy}ethan-1-one CAS No. 87842-88-4

1-{[(Pent-3-en-2-yl)amino]oxy}ethan-1-one

Cat. No.: B14410971
CAS No.: 87842-88-4
M. Wt: 143.18 g/mol
InChI Key: GGLUTJODORPUAS-UHFFFAOYSA-N
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Description

1-{[(Pent-3-en-2-yl)amino]oxy}ethan-1-one is a chemical compound known for its unique structure and potential applications in various fields. This compound features an aminooxy group attached to an ethanone backbone, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(Pent-3-en-2-yl)amino]oxy}ethan-1-one can be achieved through enantioselective aminomethylation. This process involves the reaction of 1-(benzyloxy)propan-2-one with 3-[(pent-2-yn-1-yl)oxy]aniline and aliphatic aldehydes in the presence of pseudoephedrine as a chiral catalyst. The reaction is carried out in an aqueous medium at 25°C for 24 hours, resulting in the formation of Mannich type condensation products .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-{[(Pent-3-en-2-yl)amino]oxy}ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The aminooxy group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions include various substituted ethanones, oxides, and reduced derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-{[(Pent-3-en-2-yl)amino]oxy}ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{[(Pent-3-en-2-yl)amino]oxy}ethan-1-one involves its interaction with molecular targets through its aminooxy group. This group can form covalent bonds with various substrates, leading to the formation of stable products. The compound’s ability to participate in Mannich reactions highlights its role in introducing aminoalkyl substituents into molecules, which is crucial for its biological and chemical activities .

Comparison with Similar Compounds

Similar Compounds

    1-(Benzyloxy)propan-2-one: Used in similar Mannich reactions.

    3-[(Pent-2-yn-1-yl)oxy]aniline: Another compound involved in enantioselective aminomethylation.

    Aliphatic Aldehydes: Commonly used in the synthesis of Mannich bases.

Uniqueness

1-{[(Pent-3-en-2-yl)amino]oxy}ethan-1-one stands out due to its specific structure, which allows for unique interactions in chemical reactions. Its ability to form stable Mannich type condensation products with high diastereoisomeric excess makes it a valuable compound in asymmetric synthesis and pharmaceutical research .

Properties

CAS No.

87842-88-4

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

(pent-3-en-2-ylamino) acetate

InChI

InChI=1S/C7H13NO2/c1-4-5-6(2)8-10-7(3)9/h4-6,8H,1-3H3

InChI Key

GGLUTJODORPUAS-UHFFFAOYSA-N

Canonical SMILES

CC=CC(C)NOC(=O)C

Origin of Product

United States

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